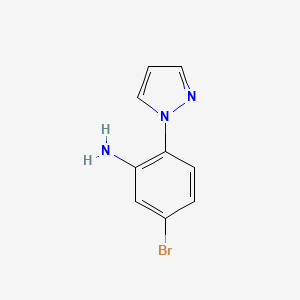
5-bromo-2-(1H-pyrazol-1-yl)aniline
Overview
Description
5-bromo-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C9H8BrN3. It is a heterocyclic aromatic amine, featuring a bromine atom at the 5-position of the benzene ring and a pyrazole ring attached to the 2-position of the aniline.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, a compound with a similar structure was found to have a desirable fitting pattern in the LmPTR1 pocket (active site), which justified its potent in vitro antipromastigote activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds with similar structures have shown potent activity against various diseases .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins . For instance, some pyrazoline derivatives have been found to significantly reduce acetylcholinesterase (AChE) levels . This suggests that 5-bromo-2-(1H-pyrazol-1-yl)aniline may also interact with AChE or similar enzymes, potentially influencing biochemical reactions.
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Related compounds have shown various effects on cell function. For example, some pyrazoline derivatives have demonstrated dose-dependent effects on malondialdehyde (MDA) concentration , which could suggest potential influences on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline typically involves the following steps:
-
Bromination: : The starting material, 2-(1H-pyrazol-1-yl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide .
-
Oxidation and Reduction: : The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Typical oxidizing agents include potassium permanganate, while reducing agents include sodium borohydride .
-
Coupling Reactions: : It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids .
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like methanol or dimethyl sulfoxide (DMSO), room temperature to reflux conditions.
Oxidation: Potassium permanganate, solvents like acetone or water, room temperature to elevated temperatures.
Reduction: Sodium borohydride, solvents like ethanol or methanol, room temperature.
Coupling: Palladium catalysts, boronic acids, solvents like toluene or ethanol, elevated temperatures.
Major Products Formed
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Coupling: Aryl or vinyl-substituted anilines.
Scientific Research Applications
5-bromo-2-(1H-pyrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a ligand in the synthesis of metal complexes for studying biological processes and enzyme mechanisms.
Chemical Synthesis: It is employed as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-bromo-2-(1H-pyrazol-1-yl)aniline: Similar structure but with the bromine atom at a different position, affecting its reactivity and binding properties.
5-chloro-2-(1H-pyrazol-1-yl)aniline: Chlorine atom instead of bromine, leading to different reactivity and physical properties.
Uniqueness
5-bromo-2-(1H-pyrazol-1-yl)aniline is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .
Properties
IUPAC Name |
5-bromo-2-pyrazol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMGZDUQHMYCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate](/img/structure/B3214044.png)
![4-((((3AR,4R,6R,6aR)-6-(6-amino-8-bromo-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)methyl)benzonitrile](/img/structure/B3214049.png)

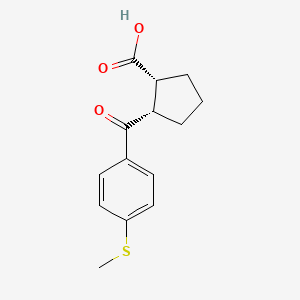
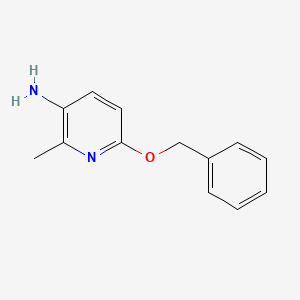
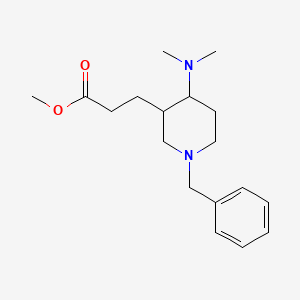
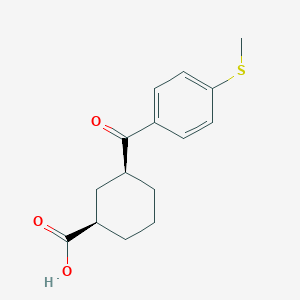


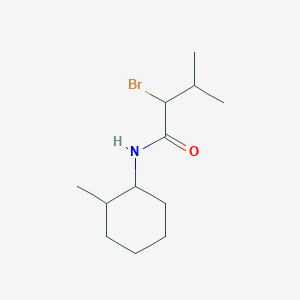
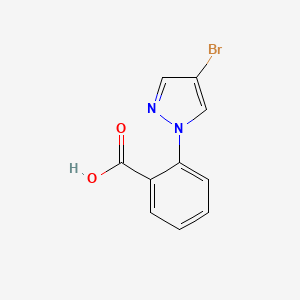

![([ring-D5]Phe3)-Octreotide Acetate](/img/structure/B3214121.png)
![N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid](/img/structure/B3214130.png)
